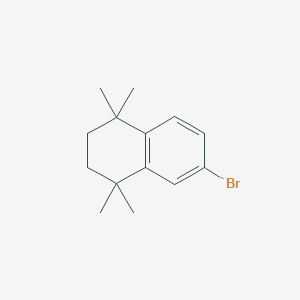

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Descripción

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 27452-17-1) is a brominated tetrahydronaphthalene derivative with the molecular formula C₁₄H₁₉Br and a molecular weight of 267.21 g/mol . It is a colorless to light yellow liquid with a density of 1.165 g/cm³, a melting point of 34°C, and a boiling point range of 110–115°C . The compound is insoluble in water but soluble in organic solvents like ethers and alcohols.

Propiedades

IUPAC Name |

6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Br/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOOVMVNNNYLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)Br)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280543 | |

| Record name | 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27452-17-1 | |

| Record name | 27452-17-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Temperature Control

Lower temperatures (25–30°C) favor mono-bromination, while temperatures >50°C promote di-bromination. Kinetic studies show a 15% increase in dibrominated impurities when reactions exceed 40°C.

Stoichiometric Ratios

A Br₂:substrate ratio of 1.05:1 minimizes unreacted starting material while avoiding excess Br₂, which complicates purification.

Solvent Effects

Non-polar solvents (CCl₄) enhance selectivity by stabilizing the bromonium ion intermediate. Polar solvents (DCM) accelerate reaction rates but reduce selectivity by 8–12%.

Purification and Characterization Techniques

Column Chromatography

Analytical Validation

Industrial-Scale Production Considerations

Continuous Flow Reactors

-

Advantages : Improved heat dissipation, consistent product quality.

-

Throughput : 5–10 kg/hr with 80–85% yield.

Waste Management

-

Bromine recovery : Distillation reclaims 70–75% of unreacted Br₂.

-

Catalyst recycling : FeBr₃ reused for 3–5 cycles after aqueous washing.

Comparative Analysis with Alternative Halogenation Methods

| Method | Reagent | Selectivity (%) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|---|

| Br₂/FeBr₃ | Bromine | 92–95 | 78–82 | 120–150 |

| NBS/UV | N-Bromosuccinimide | 85–88 | 65–70 | 200–220 |

| HBr/H₂O₂ | HBr | 75–80 | 60–65 | 90–110 |

Br₂/FeBr₃ remains the most cost-effective and selective approach, despite requiring careful handling.

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form the corresponding tetramethyltetralin derivative.

Oxidation Reactions: Oxidation of the compound can lead to the formation of brominated naphthoquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Substitution: Formation of various substituted tetramethyltetralin derivatives.

Reduction: Formation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene.

Oxidation: Formation of brominated naphthoquinones.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as a precursor in the synthesis of complex organic molecules. Its bromine atom allows for electrophilic substitution reactions that are essential in organic synthesis pathways. This compound can be used to create various derivatives that are useful in pharmaceuticals and agrochemicals .

Biological Studies

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The bromine atom is thought to play a crucial role in its interaction with cellular targets.

Stem Cell Research

One of the more innovative applications of this compound is in stem cell differentiation. It acts as a synthetic retinoid derivative that can modulate signaling pathways critical for stem cell fate decisions. By interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this compound influences gene expression profiles that promote differentiation into specific cell types .

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure allows it to be incorporated into formulations that require specific physical or chemical characteristics .

Drug Development

The compound is explored for its potential use as a pharmacological agent in drug development. Its ability to modulate biological pathways makes it a candidate for further investigation into therapeutic applications.

Mecanismo De Acción

The mechanism of action of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic interactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydronaphthalene Core

The table below compares 6-Bromo-1,1,4,4-tetramethyltetralin with derivatives modified at the 6,7-positions or methyl groups:

Key Observations :

- Substituent Effects: Bromine at C6 (target compound) enables aromatic electrophilic substitution, while bromomethyl or cyano groups allow nucleophilic reactions or cross-coupling (e.g., Sonogashira) .

- Stability : The 1,1,4,4-tetramethyltetralin core enhances steric protection, reducing oxidation at the benzylic positions .

Retinoid Analogues

The target compound’s structure mimics the trimethylcyclohexenyl ring in natural retinoids. Its bromine atom facilitates further functionalization, as seen in EC234a, a synthetic retinoid with an acetylene linker that induces neural tissue differentiation in stem cells . In contrast, 6,7-dicyano-tetramethyltetralin is used to synthesize UV-Vis active tetrabenzotriazaporphyrins (λₘₐₓ = 689 nm), highlighting its utility in materials science .

Actividad Biológica

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (commonly referred to as 6-Br-TMN) is a brominated derivative of tetramethyl-tetrahydronaphthalene. This compound has garnered interest in various fields of biological and medicinal chemistry due to its potential applications in stem cell research and its role as a synthetic retinoid derivative.

- IUPAC Name : 6-bromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene

- Molecular Formula : C₁₄H₁₉Br

- Molecular Weight : 267.21 g/mol

- Melting Point : 34°C to 37°C

- Solubility : Insoluble in water; light sensitive .

Stem Cell Differentiation

One of the primary applications of 6-Br-TMN is in the synthesis and evaluation of synthetic retinoid derivatives that act as inducers of stem cell differentiation. Retinoids are known for their role in regulating gene expression during development and differentiation processes. Research indicates that compounds like 6-Br-TMN can modulate signaling pathways critical for stem cell fate decisions .

The biological activity of 6-Br-TMN is attributed to its structural similarity to natural retinoids. It is believed to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are crucial for mediating the effects of retinoic acid in cellular processes. This interaction may lead to alterations in gene expression profiles that promote differentiation .

Case Studies and Experimental Data

Several studies have explored the efficacy of 6-Br-TMN in promoting stem cell differentiation:

- Study on Retinoid Derivatives :

- High-Throughput Screening :

Data Table: Biological Activity Summary

Q & A

Q. How can synthesis of 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene be optimized for high yield?

Methodological Answer: The compound can be synthesized via bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene using bromine (Br₂) in dichloromethane at 0–20°C under inert atmosphere. A boron trifluoride-tetrahydrofuran (BF₃·THF) complex is employed as a catalyst, achieving a 92% yield after 2 hours. Key steps include maintaining low temperatures to minimize side reactions and ensuring anhydrous conditions .

| Parameter | Condition |

|---|---|

| Catalyst | BF₃·THF complex |

| Solvent | Dichloromethane |

| Temperature | 0–20°C |

| Reaction Time | 2 hours |

| Yield | 92% |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify substituents and confirm regiochemistry. For example, methyl groups at positions 1 and 4 produce distinct singlet peaks.

- High-Performance Liquid Chromatography (HPLC): Validate purity (>90%) and detect impurities using reverse-phase columns with UV detection .

- Mass Spectrometry (HRMS): Confirm molecular weight (267.20 g/mol for C₁₄H₁₉Br) and fragmentation patterns .

Q. What are common functionalization reactions for this compound?

Methodological Answer:

- Friedel-Crafts Acylation: React with methyl 4-(chlorocarbonyl)benzoate in CH₂Cl₂ using AlCl₃ to introduce aromatic ketone groups. Hydrolysis of the ester yields carboxylic acids for further derivatization .

- Bromination: Use N-bromosuccinimide (NBS) to generate brominated derivatives, though regioselectivity challenges may arise, requiring chromatographic separation .

Advanced Research Questions

Q. How can regioselectivity issues in bromination of tetramethyl-tetrahydronaphthalene derivatives be addressed?

Methodological Answer: Bromination with NBS often produces mixtures (e.g., 1.3:1 ratio of isomers in ). To resolve this:

- Post-Reaction Processing: Treat the mixture with CuI and dimethylformamide (DMF) in sodium methoxide to isomerize intermediates.

- Chromatographic Separation: Use silica gel columns with gradient elution (hexane/ethyl acetate) to isolate pure regioisomers .

Q. How is this compound utilized in medicinal chemistry, particularly for retinoid and enzyme inhibitor design?

Methodological Answer:

- Retinoid Analogues: The tetramethyl-tetrahydronaphthalene scaffold replaces the trimethylcyclohexenyl ring in retinoids to enhance metabolic stability. For example, coupling with polyene chains via Heck–Mizoroki reactions produces retinoid-like molecules with neural differentiation activity .

- CYP26A1 Inhibitors: Introduce iodine or acetylene moieties via Sonogashira coupling to create selective inhibitors. HRMS and X-ray crystallography validate target engagement .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry Calculations: Use Density Functional Theory (DFT) to model electrophilic substitution sites, correlating with experimental bromination outcomes.

- QSPR Models: Predict logP (3.8) and solubility using Quantitative Structure-Property Relationship (QSPR) algorithms based on bond topology (41 bonds, 17 non-H bonds) .

Q. How can substrate challenges in catalytic hydrogenarylation reactions be overcome?

Methodological Answer: For Re₂O₇-catalyzed hydrogenarylation:

- Optimized Conditions: Use 5 mol% Re₂O₇ at 100°C in hexafluoroisopropanol (HFIP) to achieve 60% yield.

- Substrate Design: Employ electron-deficient aryl partners to suppress dimerization side reactions. This approach enabled direct synthesis of retinoic acid receptor agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.